Superior Cellular Uptake and Functional Efficacy: Myristoylated vs. Non-Myristoylated PKI (14-22) Amide
The N-terminal myristoylation of PKI (14-22) amide is essential for traversing the plasma membrane and inhibiting intracellular PKA. While the non-myristoylated peptide exhibits a Ki of 36 nM in vitro, it is ineffective in intact cells . In contrast, myristoylated PKI (14-22) amide (myr-PKI14-22) achieves functional inhibition in intact pancreatic islets, demonstrating a clear structure-function differentiation for live-cell applications [1].
| Evidence Dimension | Cell Permeability & Functional PKA Inhibition in Intact Cells |
|---|---|
| Target Compound Data | Concentration-dependent inhibition of insulin secretion in response to PKA activators (dibutyryl cAMP and forskolin) in intact rat pancreatic islets |
| Comparator Or Baseline | Non-myristoylated PKI (14-22) amide: No reported activity in intact cells due to membrane impermeability; Ki = 36 nM in cell-free PKA assays |
| Quantified Difference | Functional efficacy only observed with the myristoylated compound; non-myristoylated is inactive in live-cell contexts |
| Conditions | Intact rat pancreatic islets; functional insulin secretion assay |
Why This Matters
This differentiation determines whether a PKA inhibitor is suitable for live-cell or in vivo studies; non-myristoylated PKI is strictly limited to cell-free biochemical assays.
- [1] Harris, T.E., Persaud, S.J., Jones, P.M. (1997). Pseudosubstrate inhibition of cyclic AMP-dependent protein kinase in intact pancreatic islets: effects on cyclic AMP-dependent and glucose-dependent insulin secretion. Biochem. Biophys. Res. Commun. 232, 648-651. PMID: 9126329. View Source
